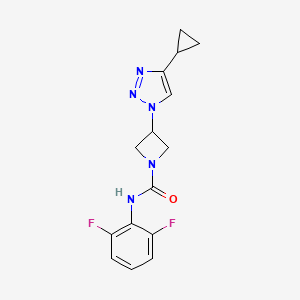
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H15F2N5O and its molecular weight is 319.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Synthetic Approaches
Research has developed various synthetic methods for compounds similar to "3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide," showcasing the versatility and potential of these compounds in organic synthesis. For instance, a TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides has been utilized for the synthesis of highly functionalized triazinines and azetidines, indicating the compound's relevance in creating biologically significant molecules (Zhang et al., 2014).
Structural Analysis and Applications
In another study, the synthesis, crystal structure, and Hirshfeld surface analysis of a compound closely related to the target molecule were conducted, emphasizing its potential application in anticancer activity screening. This research highlights the structural significance of such compounds in designing drugs with potential therapeutic applications (Pokhodylo et al., 2021).
Medicinal Chemistry and Pharmacology
Cytotoxic Activity
The exploration of macrocycles containing triazole and bis(aryl ether) moieties has revealed interesting cytotoxicity against cancer cell lines, demonstrating the potential medicinal importance of compounds with structural similarities to "this compound." This research suggests the viability of such compounds in cancer therapy, highlighting their role in the development of new therapeutic agents (Hernández-Vázquez et al., 2018).
Antibacterial Agents
A study on 7-Azetidinylquinolones as antibacterial agents underscores the significance of the azetidine moiety in enhancing the antibacterial activity of quinolone-based compounds. This research provides insight into the structural-activity relationships crucial for designing effective antibacterial agents, indicating the broader applicability of azetidine-containing compounds in addressing bacterial infections (Frigola et al., 1995).
Propiedades
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O/c16-11-2-1-3-12(17)14(11)18-15(23)21-6-10(7-21)22-8-13(19-20-22)9-4-5-9/h1-3,8-10H,4-7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZEVYCGUTLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
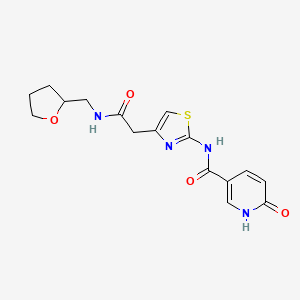

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
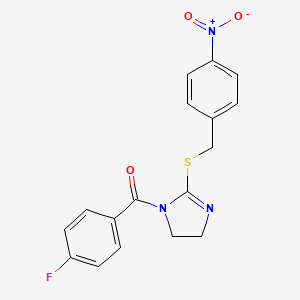
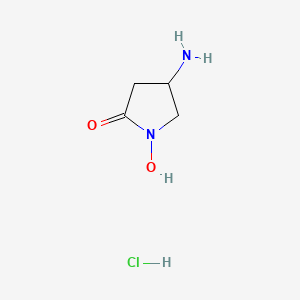
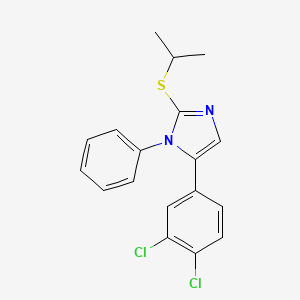
![N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2716471.png)
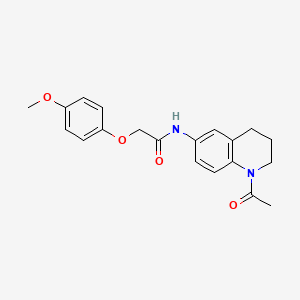
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)
![5-(DIPHENYLAMINO)-2-[(4-METHYLBENZENESULFONYL)METHYL]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM BROMIDE](/img/structure/B2716474.png)
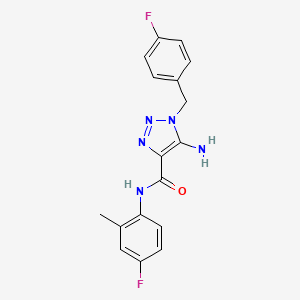
![1-(2-Bromo-4-methylphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2716478.png)
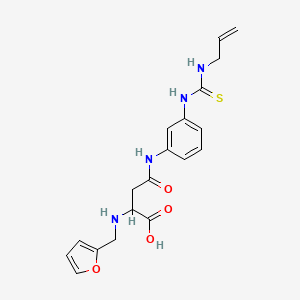
![N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2716480.png)
